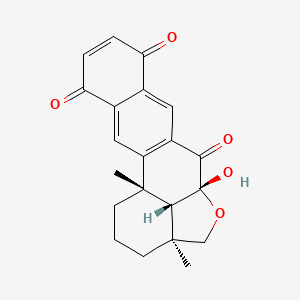
Alisiaquinone A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alisiaquinone A is an organic heteropentacyclic compound comprising (2aS,5aR,8aR,8bS)-8a-hydroxy-2a,5a-dimethyldecahydro-8H-naphtho[1,8-bc]furan-8-one ortho-fused to C-6 and C-7 of 1,4-naphthoquinone. An antiplasmodial drug isolated from New Caledonian deep water sponge. It has a role as a metabolite and an antiplasmodial drug. It is an organic heteropentacyclic compound, a cyclic hemiketal and a member of p-quinones. It derives from a 1,4-naphthoquinone.
Scientific Research Applications
Malaria Control and Treatment
Alisiaquinone A, along with other meroterpenes such as alisiaquinones B and C, has been identified as having significant activity against enzymatic targets crucial for the control of malaria. These compounds, extracted from a New Caledonian deep water sponge, have demonstrated micromolar range activity against the plasmodial kinase Pfnek-1 and a protein farnesyl transferase. Additionally, they have shown effectiveness against different chloroquine-sensitive and -resistant strains of Plasmodium falciparum, with alisiaquinone C displaying submicromolar activity and competitive selectivity index on various plasmodial strains. This suggests potential for Alisiaquinone A and its derivatives in the development of new antimalarial drugs (Desoubzdanne et al., 2008).
Cancer Research
Compounds structurally related to alisiaquinone A, like neopetrosiquinones, have been found to inhibit the in vitro proliferation of various human carcinoma cell lines, including colorectal and pancreatic carcinomas. This highlights the potential role of alisiaquinone A in cancer treatment, particularly in the development of chemotherapy agents targeting specific cancer cells (Winder et al., 2011).
properties
Product Name |
Alisiaquinone A |
|---|---|
Molecular Formula |
C21H20O5 |
Molecular Weight |
352.4 g/mol |
IUPAC Name |
(1S,13R,16S,20S)-13-hydroxy-1,16-dimethyl-14-oxapentacyclo[11.6.1.02,11.04,9.016,20]icosa-2(11),3,6,9-tetraene-5,8,12-trione |
InChI |
InChI=1S/C21H20O5/c1-19-6-3-7-20(2)14-9-12-11(15(22)4-5-16(12)23)8-13(14)17(24)21(25,18(19)20)26-10-19/h4-5,8-9,18,25H,3,6-7,10H2,1-2H3/t18-,19-,20-,21+/m1/s1 |
InChI Key |
HKHLFNJYCWZXPO-NCYKPQTJSA-N |
Isomeric SMILES |
C[C@]12CCC[C@]3([C@@H]1[C@](C(=O)C4=C3C=C5C(=O)C=CC(=O)C5=C4)(OC2)O)C |
Canonical SMILES |
CC12CCCC3(C1C(C(=O)C4=C3C=C5C(=O)C=CC(=O)C5=C4)(OC2)O)C |
synonyms |
alisiaquinone A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



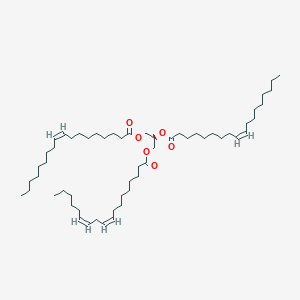
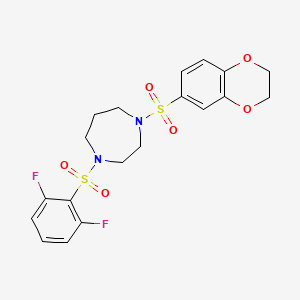
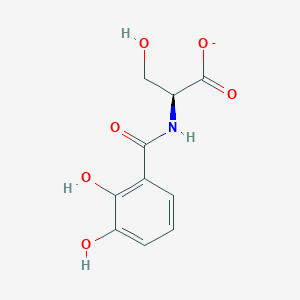
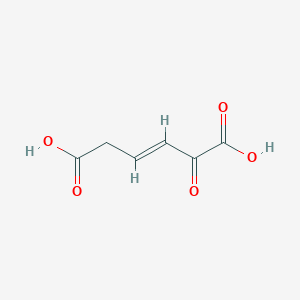
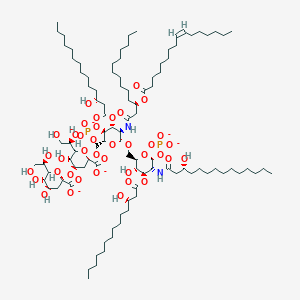
![(15R)-10,10-dimethyl-13-[(3-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1264236.png)
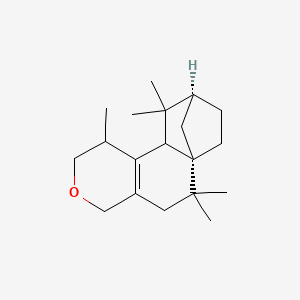
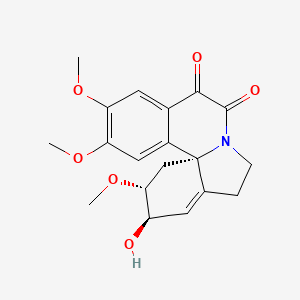

![1-octadecanoyl-2-[(10Z,12Z)-octadecadienoyl]-sn-glycero-3-phosphocholine](/img/structure/B1264241.png)
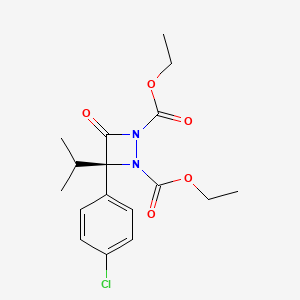
![N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitro-2-furancarboxamide](/img/structure/B1264249.png)

